![molecular formula C13H12ClN3OS B4761353 N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4761353.png)
N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means it works by blocking the activity of JAK enzymes in the body. JAK enzymes play a crucial role in the immune system, and inhibiting their activity can help to reduce inflammation and other symptoms of autoimmune diseases.
Mechanism of Action
CP-690,550 works by inhibiting the activity of N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes, which play a key role in the immune system. N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes are involved in the signaling pathways that regulate the production of cytokines, which are proteins that play a crucial role in inflammation and other immune responses. By blocking N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide activity, CP-690,550 can help to reduce the production of cytokines and other inflammatory molecules, thereby reducing inflammation and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of cytokines and other inflammatory molecules, as well as to inhibit the activation of immune cells such as T cells and B cells. CP-690,550 has also been shown to reduce the levels of certain immune cells in the blood, including CD4+ T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-690,550 for lab experiments is its specificity for N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes. Unlike other drugs that target the immune system, CP-690,550 specifically targets the N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide signaling pathway, which can help to reduce the risk of off-target effects. However, one limitation of CP-690,550 is that it can be difficult to administer in certain experimental settings, as it is only soluble in organic solvents and not in water.
Future Directions
There are a number of potential future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of new N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide inhibitors with improved pharmacokinetic properties and/or greater selectivity for specific N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide isoforms. Additionally, there is interest in exploring the potential use of N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide inhibitors in other disease areas, such as cancer and infectious diseases.
Scientific Research Applications
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in treating a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively reduce inflammation and other disease symptoms, and it has also demonstrated a favorable safety profile.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-3-4-10(7-11(9)14)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDOWAQBJJPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.